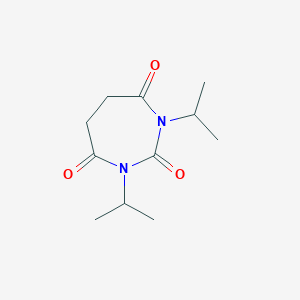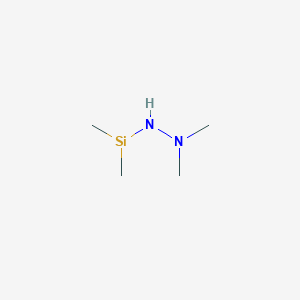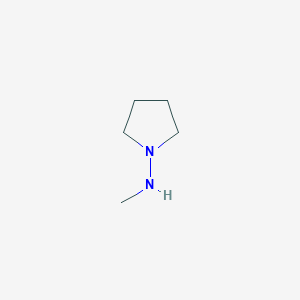![molecular formula C57H42N6 B14240755 4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline CAS No. 247171-66-0](/img/structure/B14240755.png)
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core substituted with diphenylamino groups, which contribute to its electron-donating characteristics and make it a valuable material in optoelectronic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives.
Substitution with Diphenylamino Groups: The diphenylamino groups are introduced via a nucleophilic substitution reaction, where the triazine core reacts with diphenylamine in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles or nucleophiles in the presence of catalysts such as palladium or copper.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
Applications De Recherche Scientifique
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline has a wide range of applications in scientific research:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-donating properties and high thermal stability.
Fluorescent Sensors: It serves as a fluorescent sensor for detecting metal ions and other analytes, owing to its strong emission properties.
Photovoltaics: The compound is utilized in organic photovoltaic cells to enhance light absorption and charge transport.
Bio-imaging: Its two-photon absorption properties make it suitable for bio-imaging applications.
Mécanisme D'action
The mechanism of action of 4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline involves its interaction with molecular targets through electron-donating and π-conjugation effects. The diphenylamino groups facilitate charge transfer processes, which are crucial for its optoelectronic and fluorescent properties. The compound’s ability to form stable complexes with metal ions also contributes to its functionality in sensing applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis[4-(diphenylamino)styryl]biphenyl: Known for its blue light emission and use in OLEDs.
2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthracenedione: Utilized as a red dopant in OLEDs.
4,4’-Bis(diethylamino)benzophenone: Employed in photoinitiators and as a sensitizer in photopolymerization.
Uniqueness
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline stands out due to its triazine core, which provides enhanced thermal stability and electron-withdrawing properties. This makes it particularly effective in applications requiring high thermal resistance and efficient charge transfer.
Propriétés
Numéro CAS |
247171-66-0 |
|---|---|
Formule moléculaire |
C57H42N6 |
Poids moléculaire |
811.0 g/mol |
Nom IUPAC |
4-[4,6-bis[4-(N-phenylanilino)phenyl]-1,3,5-triazin-2-yl]-N,N-diphenylaniline |
InChI |
InChI=1S/C57H42N6/c1-7-19-46(20-8-1)61(47-21-9-2-10-22-47)52-37-31-43(32-38-52)55-58-56(44-33-39-53(40-34-44)62(48-23-11-3-12-24-48)49-25-13-4-14-26-49)60-57(59-55)45-35-41-54(42-36-45)63(50-27-15-5-16-28-50)51-29-17-6-18-30-51/h1-42H |
Clé InChI |
NKCRNWXHQSMOSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


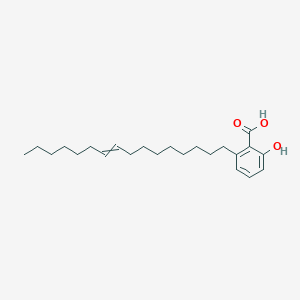
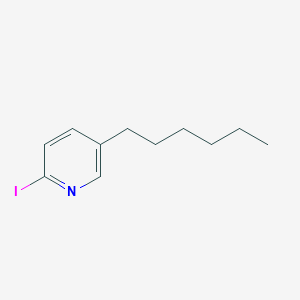
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
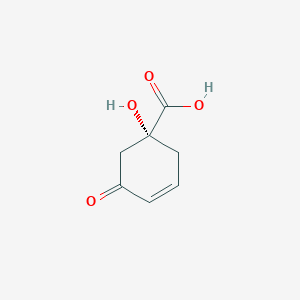

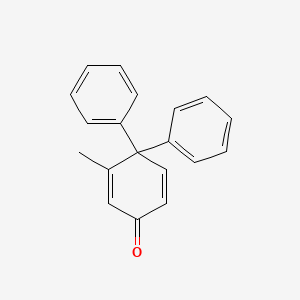
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
